molecular formula C12H17N3 B2533537 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile CAS No. 572881-32-4

4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile

Cat. No.: B2533537
CAS No.: 572881-32-4
M. Wt: 203.289
InChI Key: DWOXVBNFWCMWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile is a chemical compound with the molecular formula C12H17N3 and a molecular weight of 203.28 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3/c1-15(2)8-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,7-8,10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a predicted melting point of 96.84°C and a predicted boiling point of approximately 326.7°C at 760 mmHg . The predicted density is approximately 1.0 g/cm3, and the predicted refractive index is n20D 1.54 .

Scientific Research Applications

Inhibition of Cyclotrimerization Processes

Research indicates that 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile, when reacting with benzonitrile, forms a stable α-amino lithium imide. This compound limits the cyclotrimerization of benzonitrile to triazine derivatives. This finding suggests a mechanism for cyclotrimerization processes involving similar compounds (Davies et al., 1997).

Crystal Structure and Molecular Dynamics

Studies on similar compounds, such as 4-aminobenzonitrile and 4-(dimethylamino)benzonitrile, have revealed detailed information about the structure and dynamics of these molecules. The investigations include assessments of the pyramidal character of the amino group and its twisting relative to the phenyl ring. These studies are crucial for understanding the electronic and structural properties of related compounds (Heine et al., 1994).

Photolysis in Polymer Media

Research has also explored the photolysis of related benzonitrile derivatives in different media, including solid polymer phases. This research is significant for understanding the behavior of these compounds under various conditions, which could have implications for their use in materials science and photochemistry (Čík et al., 1991).

Charge Transfer and Fluorescence Dynamics

Ground-State and Excited-State Properties

Investigations into the ground-state and excited-state properties of similar aminobenzonitriles provide foundational knowledge for understanding the behavior of this compound. This includes studies on torsion, vibration, and electronic transitions, which are crucial for predicting the reactivity and stability of these compounds (Schamschule et al., 1997).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage . It is harmful if swallowed or inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and not inducing vomiting if swallowed .

Mechanism of Action

Target of Action

The primary targets of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, these effects will be better understood.

Properties

IUPAC Name

4-[[2-(dimethylamino)ethylamino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-15(2)8-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXVBNFWCMWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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